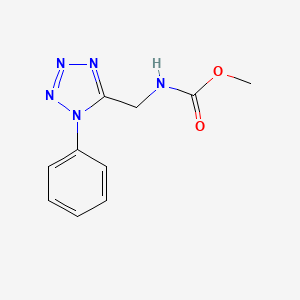

methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is an organic compound that features a tetrazole ring, a phenyl group, and a carbamate moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents, including Lewis acids and transition metals, under controlled conditions to ensure the formation of the tetrazole ring.

For the specific synthesis of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, the phenyl group is introduced via a suitable phenyl-substituted nitrile. The carbamate group is then added through a reaction with methyl chloroformate or a similar reagent under basic conditions .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves large-scale cycloaddition reactions using automated reactors. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.

Substitution: The phenyl group and the carbamate moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophiles or nucleophiles under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate involves its interaction with biological targets through the tetrazole ring and carbamate moiety. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that typically interact with carboxylate groups . This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenyl-1H-tetrazole: Lacks the carbamate group but shares the tetrazole and phenyl moieties.

Methyl carbamate: Contains the carbamate group but lacks the tetrazole and phenyl moieties.

Tetrazole derivatives: Various compounds with different substituents on the tetrazole ring.

Uniqueness

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is unique due to the combination of the tetrazole ring, phenyl group, and carbamate moiety. This combination imparts specific chemical and biological properties that are not observed in simpler tetrazole or carbamate compounds .

Biologische Aktivität

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its electron-donating and withdrawing properties. This unique structure enhances the compound's solubility and bioavailability, making it a promising candidate for therapeutic applications.

| Feature | Description |

|---|---|

| Chemical Formula | C₉H₁₀N₄O₂ |

| Molecular Weight | 194.20 g/mol |

| Functional Groups | Tetrazole, Carbamate |

| Solubility | Lipid-soluble, enhancing bioavailability |

The biological activity of this compound is largely attributed to the tetrazole moiety. This compound interacts with various enzymes and proteins, potentially inhibiting or activating specific biochemical pathways. The tetrazole ring's ability to form β-glucuronides indicates its metabolic stability and resistance to biological degradation, which may enhance its therapeutic efficacy over time.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial properties. It has been investigated against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics .

Antifungal Activity

The compound also displays antifungal activity, particularly against pathogenic fungi. Its mechanism may involve disrupting fungal cell membrane integrity or inhibiting essential metabolic pathways .

Anticancer Potential

This compound has been explored for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death .

Case Studies

Several studies have documented the effects of this compound in laboratory settings:

- Antibacterial Efficacy : In a study assessing its antibacterial properties against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity .

- Antifungal Testing : A case study involving Candida albicans showed that the compound inhibited fungal growth at concentrations as low as 16 µg/mL, suggesting strong antifungal potential .

- Cancer Cell Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipid solubility. The tetrazole ring enhances membrane permeability, facilitating cellular uptake and bioavailability.

Eigenschaften

IUPAC Name |

methyl N-[(1-phenyltetrazol-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-17-10(16)11-7-9-12-13-14-15(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZSRAXVDFNWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=NN=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.